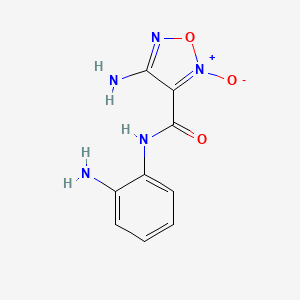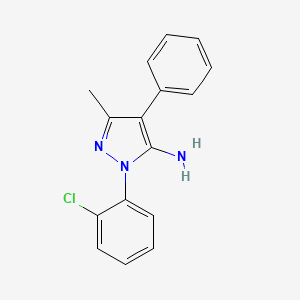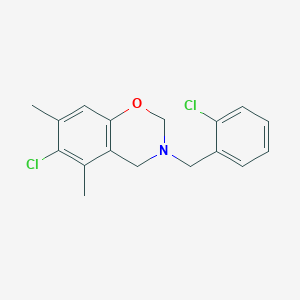![molecular formula C20H25ClN2O3 B11492858 3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11492858.png)
3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[45]decan-2-one is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 7-chloro-2-methyl-1H-indole-3-yl derivative through a Fischer indole synthesis.
Alkylation: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and spirocyclization steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one: Similar structure but lacks the methyl group on the indole ring.
3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
The presence of the spirocyclic structure and the specific arrangement of functional groups make 3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[45]decan-2-one unique compared to its analogs
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-13-14(15-7-6-8-16(21)17(15)22-13)9-12-23-18(24)26-20(19(23,2)25)10-4-3-5-11-20/h6-8,22,25H,3-5,9-12H2,1-2H3 |
InChI Key |
KBUMGCOIRAVGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN3C(=O)OC4(C3(C)O)CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide](/img/structure/B11492786.png)

![N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492798.png)
![4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether](/img/structure/B11492813.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate](/img/structure/B11492820.png)

![4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11492834.png)
![3-{4-(pyrrolidin-1-yl)-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11492835.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11492840.png)
![4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11492841.png)
![7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492843.png)
![5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492852.png)
![2-Pyrazinecarboxylic acid, 3-[[[2-(3,4-diethoxyphenyl)ethyl]amino]carbonyl]-](/img/structure/B11492853.png)
